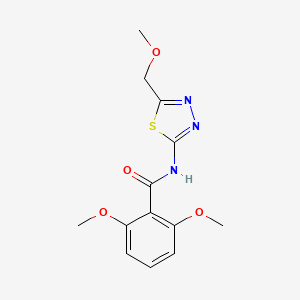
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamide derivatives, such as:
Uniqueness
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzamide derivatives and contributes to its specific applications and effects .
Biological Activity
2,6-Dimethoxy-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₃H₁₅N₃O₄S
- CAS Number : 13234338
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoic acid with a thiadiazole derivative. The process can be optimized to improve yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiadiazole derivatives. Specifically, compounds containing the 1,3,4-thiadiazole moiety have demonstrated significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The primary mechanisms include:
- Inhibition of Tyrosine Kinases : This action leads to the disruption of signaling pathways essential for cancer cell proliferation.
- Induction of Apoptosis : Many thiadiazole derivatives promote programmed cell death in malignant cells.
In Vitro Studies
In vitro assays using human cancer cell lines (e.g., PC3 for prostate cancer and HT29 for colorectal cancer) have shown promising results:
These values indicate that this compound may be a potent candidate for further development as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit lipoxygenase enzymes (LOX), which are implicated in various inflammatory processes and cancer progression. Preliminary results suggest that it exhibits moderate inhibitory activity against LOX:
Case Studies
A recent study synthesized a series of thiadiazole derivatives and evaluated their biological activities. Among them, the compound showed comparable efficacy to established chemotherapeutic agents like doxorubicin:
- Case Study Findings :
- Cytotoxicity : The compound demonstrated significant cytotoxicity in both 2D and 3D culture formats.
- Selectivity : It exhibited preferential toxicity toward cancer cells while sparing normal cells.
Properties
CAS No. |
82559-38-4 |
|---|---|
Molecular Formula |
C13H15N3O4S |
Molecular Weight |
309.34 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H15N3O4S/c1-18-7-10-15-16-13(21-10)14-12(17)11-8(19-2)5-4-6-9(11)20-3/h4-6H,7H2,1-3H3,(H,14,16,17) |
InChI Key |
XNSSIDBYPJEYKR-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















